molecular formula C4H8O4 B6283064 3-hydroxy-2-methoxypropanoic acid CAS No. 4370-79-0

3-hydroxy-2-methoxypropanoic acid

Cat. No.: B6283064
CAS No.: 4370-79-0
M. Wt: 120.1
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Description

3-Hydroxy-2-methoxypropanoic acid (C₄H₈O₄, molecular weight 120.10 g/mol) is a substituted propanoic acid derivative characterized by a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 2 of the propanoic acid backbone. This compound has garnered attention due to its role as a structural component in bioactive molecules. Notably, it is incorporated into dolastatin 13, an antineoplastic agent isolated from the Japanese sea hare Dolabella auricularia . Its unique substitution pattern influences both its physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry and natural product research.

Properties

CAS No.

4370-79-0

Molecular Formula

C4H8O4

Molecular Weight

120.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of glycidol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-methoxyacrylic acid. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol, yielding 3-hydroxy-2-methoxypropanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Methoxy-2-oxopropanoic acid

    Reduction: 3-Hydroxy-2-methoxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-methoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

  • This contrasts with compounds like 3-acetylthio-2-methylpropanoic acid, where the thioester group (-SCOCH₃) increases electrophilicity and reactivity .
  • Aryl-substituted derivatives (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid) exhibit increased molecular weight and hydrophobicity due to aromatic rings, which may improve membrane permeability but reduce solubility .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The antineoplastic efficacy of this compound in dolastatin 13 warrants further exploration of analogs with modified substituents (e.g., replacing -OCH₃ with -Cl or -CF₃) to optimize potency .
  • Pharmacokinetic Studies: Limited data exist on the bioavailability and metabolic stability of aryl-substituted propanoic acids compared to the parent compound .
  • Synthetic Challenges: Efficient large-scale synthesis of this compound remains underexplored, unlike its brominated or glucosylated counterparts .

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